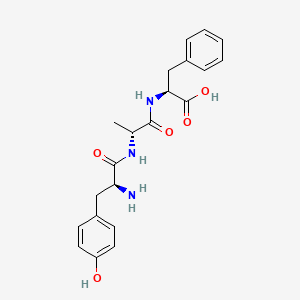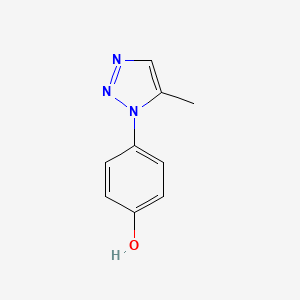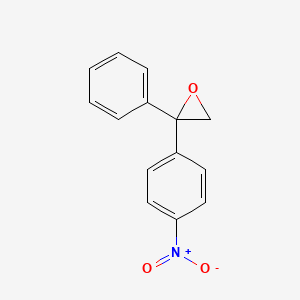
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of dihydropyridines. This compound is characterized by a pyridine ring substituted with a methyl group, a phenyl group, a carbonitrile group, and a keto group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out under controlled conditions, often involving heating and the use of solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of common organic solvents and catalysts are likely applied on a larger scale to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted dihydropyridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can undergo hydrolysis and intramolecular cyclization, leading to the formation of various intermediates and final products . These reactions can affect cellular processes, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate: This compound has a carboxylate ester group instead of a carbonitrile group.
6-Hydroxy-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group in addition to the carbonitrile group.
Uniqueness
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, keto group, and carbonitrile group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
84596-46-3 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-9-7-11(8-14)13(16)15-12(9)10-5-3-2-4-6-10/h2-7H,1H3,(H,15,16) |
Clave InChI |
JGMSBAMMZWIOAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)C(=C1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)



![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)







![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
